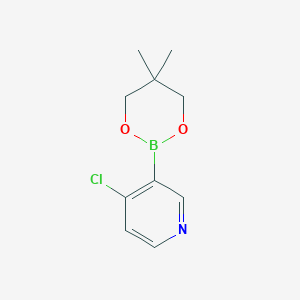4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-YL)pyridine
CAS No.:
Cat. No.: VC13623140
Molecular Formula: C10H13BClNO2
Molecular Weight: 225.48 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13BClNO2 |
|---|---|
| Molecular Weight | 225.48 g/mol |
| IUPAC Name | 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine |
| Standard InChI | InChI=1S/C10H13BClNO2/c1-10(2)6-14-11(15-7-10)8-5-13-4-3-9(8)12/h3-5H,6-7H2,1-2H3 |
| Standard InChI Key | PKLGMQGGENJBCK-UHFFFAOYSA-N |
| SMILES | B1(OCC(CO1)(C)C)C2=C(C=CN=C2)Cl |
| Canonical SMILES | B1(OCC(CO1)(C)C)C2=C(C=CN=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
The compound’s structure combines a pyridine backbone with a chlorine substituent at the 4-position and a 5,5-dimethyl-1,3,2-dioxaborinan-2-yl group at the 3-position. The dioxaborinan ring, a cyclic boronic ester, stabilizes the boron atom, preventing hydrolysis and enabling storage under standard conditions . X-ray crystallography of analogous compounds confirms the planar geometry of the pyridine ring and the chair conformation of the dioxaborinan group .
Table 1: Key Physicochemical Properties
Spectral and Analytical Data
Fourier-transform infrared (FT-IR) spectroscopy of related boronic esters shows characteristic B-O stretching vibrations at 1,350–1,400 cm⁻¹ and aromatic C-H stretches near 3,050 cm⁻¹ . Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the pyridine ring protons (δ 7.5–8.5 ppm) and the methyl groups on the dioxaborinan ring (δ 1.0–1.2 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 225.4797 for the base form .
Synthesis and Reaction Pathways
Synthetic Routes
The compound is typically synthesized via Suzuki-Miyaura coupling, where a halogenated pyridine derivative reacts with a boronic ester. For example, 4-chloro-3-iodopyridine may couple with 5,5-dimethyl-1,3,2-dioxaborinane under palladium catalysis . Alternative methods include transesterification of boronic acids with diols, though this approach is less common due to side reactions .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 h | 65% | |
| 2 | 5,5-Dimethyl-1,3,2-dioxaborinane, CuI, NEt₃ | 72% |
Reactivity and Functionalization
The chlorine atom at the 4-position undergoes nucleophilic aromatic substitution with amines or alkoxides, while the boronic ester participates in cross-coupling reactions. For instance, in the presence of palladium catalysts, the compound reacts with aryl halides to form biaryl structures, a key step in drug intermediate synthesis . The boronic ester’s stability in protic solvents facilitates its use in one-pot multistep reactions .
Applications in Pharmaceutical and Materials Chemistry
Role in Drug Development
Boronic esters are pivotal in synthesizing kinase inhibitors and protease inhibitors. The chlorine substituent in this compound allows further functionalization, enabling the creation of targeted therapies. For example, analogues of this compound have been explored as intermediates in the synthesis of BTK (Bruton’s tyrosine kinase) inhibitors .
Materials Science Applications
The compound’s rigid structure and boron content make it a candidate for organic light-emitting diodes (OLEDs). Boron-containing compounds often exhibit high electron mobility and thermal stability, critical for device longevity .
| Supplier | Location | Purity | Price (per gram) |
|---|---|---|---|
| Jilin Chinese Academy of Sciences | China | 98% | $150 |
| Combi-Blocks, Inc. | USA | 98% | $200 |
Future Perspectives
Research should explore enantioselective syntheses using chiral catalysts and applications in boron neutron capture therapy (BNCT). Additionally, structural modifications to enhance solubility could broaden its utility in aqueous-phase reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume